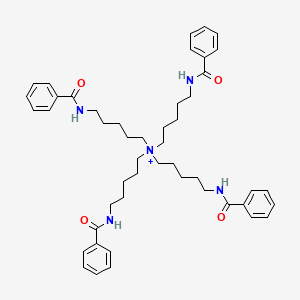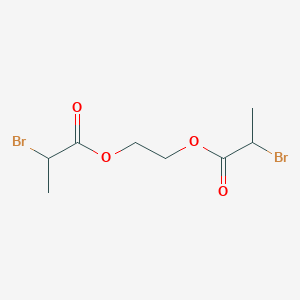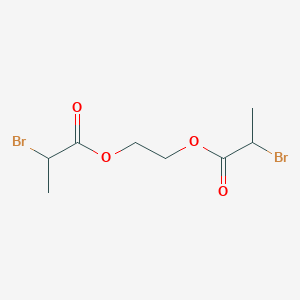![molecular formula C12H11N3 B14728265 Propanedinitrile, [(dimethylamino)phenylmethylene]- CAS No. 13724-10-2](/img/structure/B14728265.png)
Propanedinitrile, [(dimethylamino)phenylmethylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [(dimethylamino)phenylmethylene]- is a chemical compound with the molecular formula C12H11N3. It is known for its unique structure, which includes a dimethylamino group attached to a phenylmethylene moiety, and two nitrile groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(dimethylamino)phenylmethylene]- can be synthesized through a reaction involving benzaldehyde and malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Propanedinitrile, [(dimethylamino)phenylmethylene]-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [(dimethylamino)phenylmethylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [(dimethylamino)phenylmethylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which propanedinitrile, [(dimethylamino)phenylmethylene]- exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylidenemalononitrile: Similar structure but lacks the dimethylamino group.
Malononitrile: Contains two nitrile groups but lacks the phenylmethylene and dimethylamino groups.
2-Phenyl-1,1-dicyanoethylene: Similar to propanedinitrile, [(dimethylamino)phenylmethylene]- but with different substituents.
Uniqueness
Propanedinitrile, [(dimethylamino)phenylmethylene]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13724-10-2 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2-[dimethylamino(phenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3/c1-15(2)12(11(8-13)9-14)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
ZWUVEFUMOULPII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=C(C#N)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


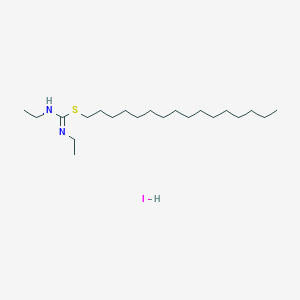


![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)

![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)



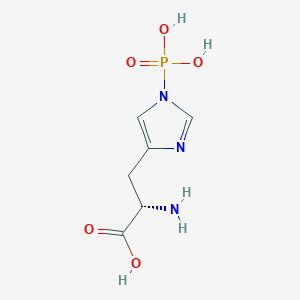
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
